molecular formula C18H17ClN2O4S3 B11411217 N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11411217
M. Wt: 457.0 g/mol
InChI Key: INZNQOIHMUNNQQ-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine (CAS 863450-38-8) is a synthetically versatile bis(arylsulfonyl)thiazole derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This compound belongs to a class of molecules identified as potent and highly selective covalent modifiers of the KEAP1 protein, a key regulator of the cellular antioxidant response . The molecule features a 1,3-thiazole core functionalized with both a 4-chlorophenylsulfonyl and an ethylsulfonyl group, contributing to its properties as an electrophilic scaffold capable of engaging with key cysteine residues, such as Cys151 in the BTB domain of KEAP1 . This specific mechanism allows researchers to disrupt the KEAP1-NRF2 interaction, leading to NRF2 stabilization and subsequent nuclear translocation, which activates the Antioxidant Response Element (ARE) pathway. This makes it a critical tool compound for investigating cytoprotective cellular mechanisms, oxidative stress-related diseases, and the development of potential therapeutic agents for conditions where the KEAP1-NRF2 axis is implicated . The incorporation of the sulfonamide moiety is a recognized strategy in agrochemical and pharmaceutical research for enhancing biological activity, as similar structural motifs are associated with antiviral and antitumor properties . The thiazole ring itself is a privileged structure in drug discovery, found in numerous FDA-approved therapeutics, underscoring the research value of this hybrid scaffold . This product is provided for chemical and biological research applications only. It is strictly intended for use in laboratory settings by qualified professionals. This compound is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H17ClN2O4S3

Molecular Weight

457.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H17ClN2O4S3/c1-2-27(22,23)18-21-17(28(24,25)15-10-8-14(19)9-11-15)16(26-18)20-12-13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3

InChI Key

INZNQOIHMUNNQQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Calcium Carbonate-Mediated Cyclization

A modified Hantzsch thiazole synthesis employs calcium carbonate to neutralize hydrobromic acid generated during cyclization. For example, ( S)-amino acid-derived thioamides react with α-bromo ketones in the presence of CaCO₃ to yield bis-protected thiazoles. While this method simplifies purification, partial racemization at chiral centers has been observed, necessitating optical rotation analysis for stereochemical validation.

Alternative Cyclization Strategies

Patent literature describes cyclization of intermediates like 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide with amines under reflux in toluene or DMF at 120–130°C. These conditions facilitate piperazine ring formation but require stringent temperature control to avoid side reactions.

Sulfonylation Reactions

Sulfonyl groups are introduced sequentially at the 2- and 4-positions of the thiazole ring.

4-Chlorophenylsulfonyl Group Installation

The 4-position is sulfonylated using 4-chlorophenylsulfonyl chloride under basic conditions. A representative procedure involves:

  • Dissolving the thiazole intermediate in dry dichloromethane.

  • Adding 4-chlorophenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

  • Stirring for 12 hours at room temperature, followed by aqueous workup.

Yields for analogous sulfonylation reactions range from 75–98% depending on solvent and base selection.

Ethylsulfonyl Group Installation

Ethylsulfonylation at the 2-position employs ethylsulfonyl chloride in a similar manner. Key considerations include:

  • Using anhydrous solvents (e.g., THF) to prevent hydrolysis.

  • Maintaining stoichiometric control to avoid over-sulfonylation.

N-Benzyl-N-Ethylamine Functionalization

The 5-amine group is alkylated via nucleophilic substitution or reductive amination.

Alkylation with Benzyl and Ethyl Groups

A two-step protocol is commonly employed:

  • Protection : The primary amine is protected as an acetamide using acetic anhydride in pyridine.

  • Alkylation : The protected amine reacts with benzyl bromide and ethyl iodide in DMF using NaH as a base. Subsequent deprotection with HCl/EtOH yields the target compound.

Reductive Amination

Alternative approaches utilize reductive amination of aldehydes with N-benzylethylamine in the presence of NaBH₃CN. This method offers milder conditions but requires precise pH control (pH 4–6).

Optimization and Challenges

Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (sulfonylation)Minimizes side reactions
SolventDCM or THFEnhances reagent solubility
BaseTriethylamineNeutralizes HCl efficiently

Common Side Reactions

  • Over-sulfonylation : Addressed by stepwise addition of sulfonyl chlorides.

  • Racemization : Mitigated by low-temperature cyclization and chiral auxiliaries.

Industrial-Scale Synthesis

Patent WO2009057133A2 highlights scalable methods using cost-effective reagents:

  • Cyclization : Conducted in toluene with diisopropylethylamine at 120°C, achieving >90% conversion.

  • Workup : Neutralization with NaOH followed by extraction with dichloromethane.

Analytical Validation

Critical quality attributes include:

  • HPLC Purity : >97% (C₁₈ column, acetonitrile/water gradient).

  • Mass Spectrometry : m/z 485.0 [M+H]⁺.

  • ¹H NMR : Characteristic singlets for sulfonyl groups (δ 7.5–8.1 ppm) and N-benzyl protons (δ 4.3–4.6 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity/Notes Reference
Target Compound : N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine 2-(ethylsulfonyl), 4-(4-chlorophenylsulfonyl), 5-(benzylamine) 463.0 Dual sulfonyl groups; benzylamine for hydrophobic interactions Potential kinase inhibitor; enhanced stability
2-(4-chlorophenylsulfonyl)-N-(3-methoxypropyl)-4-(4-methylphenylsulfonyl)-1,3-thiazol-5-amine 2-(4-ClPhSO₂), 4-(4-MePhSO₂), 5-(methoxypropylamine) 410.51 Dual sulfonyl groups; methoxypropylamine for solubility Not explicitly reported; structural similarity
4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine 2-(ethylsulfonyl), 4-(4-ClPhSO₂), 5-(thiophen-2-ylmethylamine) 463.0 Thiophen-2-ylmethyl group instead of benzyl; similar sulfonyl substituents Higher lipophilicity; possible CNS activity
5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 5-(4-Cl-2-F-benzyl), 2-amine 240.7 Halogenated benzyl group; lacks sulfonyl groups Insecticidal/fungicidal activity
4-(tert-butylsulfonyl)-1-(5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 4-(tert-BuSO₂), 5-[(4-ClPh)S], pyrazole ring 505.08 Pyrazole heterocycle; tert-butylsulfonyl group Broader heterocyclic diversity; kinase target

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (463.0) falls within the acceptable range for drug-likeness, though analogs like (410.51) may have better bioavailability.
  • Solubility : Methoxypropylamine in improves water solubility, whereas the benzyl group in the target compound enhances membrane permeability.

Biological Activity

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O2S3C_{16}H_{18}ClN_{3}O_{2}S_{3}. The compound features a thiazole ring, which is known for its reactivity and biological significance. The presence of sulfonyl and ethylsulfonyl groups enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The general synthetic route includes:

  • Formation of the thiazole ring.
  • Introduction of the benzyl group.
  • Sulfonation with chlorinated phenyl groups.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains. In studies, it showed moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

Table 1 summarizes the antibacterial activity:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant for developing treatments for neurodegenerative diseases.

Table 2 presents the enzyme inhibition data:

EnzymeInhibition Activity
AcetylcholinesteraseStrong Inhibitor
UreaseModerate Inhibitor

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain kinases or proteases involved in cell signaling pathways. This interaction disrupts cellular functions that are crucial for bacterial survival and cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the effectiveness of this compound in inhibiting growth and biofilm formation.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed a dose-dependent response in reducing cell viability upon treatment with the compound.

Q & A

Basic Synthesis and Characterization

Q1: What are the critical considerations for optimizing synthetic routes to N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine? A: Synthesis requires controlled conditions to prevent sulfonamide degradation. Key steps include:

  • Reagent Selection : Use Lawesson’s reagent for thiazole cyclization and chlorinating agents (e.g., Cl₂/SO₂Cl₂) for sulfonyl chloride intermediates .
  • Reaction Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and byproducts .
  • Purification : Column chromatography (silica gel, eluent polarity adjusted to target compound solubility) ensures purity. Confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q2: How can researchers resolve contradictions in spectroscopic data during structural elucidation? A: Cross-validate with complementary techniques:

  • X-ray Crystallography : Resolve ambiguous NOE or coupling constants by determining the crystal structure (e.g., SHELX programs for refinement ).
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (Gaussian/MultiWfn ).
  • Tandem MS/MS : Confirm fragmentation patterns to distinguish isomeric byproducts.

Advanced Mechanistic and Biological Studies

Q3: What methodologies are recommended for studying the antitumor activity of this compound? A: Use standardized protocols for in vitro screening:

  • Cell Line Panels : Test against NCI-60 human tumor cell lines (e.g., leukemia, melanoma) with dose-response curves (IC₅₀ determination) .
  • Mechanistic Assays :
    • Apoptosis : Flow cytometry (Annexin V/PI staining).
    • Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for kinases or sulfonamide-sensitive enzymes.

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